molecular formula C9H16N2O B14757406 1-(1-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole

1-(1-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B14757406
M. Wt: 168.24 g/mol
InChI Key: PPZONQRCSNUBNX-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethoxyethyl group at the first position and two methyl groups at the third and fifth positions of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(1-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Similar structure with an iodine atom at the fourth position.

    3,5-Dimethyl-1H-pyrazole: Lacks the ethoxyethyl group but shares the same pyrazole core.

    1-Ethoxyethyl-4-methyl-1H-pyrazole: Contains a methyl group at the fourth position instead of the third and fifth positions.

Uniqueness

1-(1-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxyethyl group and two methyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(1-ethoxyethyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C9H16N2O/c1-5-12-9(4)11-8(3)6-7(2)10-11/h6,9H,5H2,1-4H3

InChI Key

PPZONQRCSNUBNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C(=CC(=N1)C)C

Origin of Product

United States

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